7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Overview
Description
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a heterocyclic compound that belongs to the class of azepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethoxy-substituted benzylamine with a suitable cyclizing agent under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Scientific Research Applications
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
- 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Uniqueness
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .
Properties
IUPAC Name |
7-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-9-5-6-12-10(8-9)11(13)4-3-7-14-12/h5-6,8,11,14H,2-4,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGDNHFVWSMVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NCCCC2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225305 | |
Record name | 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-56-2 | |
Record name | 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886367-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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